3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-17-8-7-14(21(23)24)11-16(17)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIKUSWDSSSANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Naphthalene Core Functionalization
The synthesis begins with 3-methoxynaphthalene-2-carboxylic acid (CAS 13042-06-3), prepared via Friedel-Crafts acylation of 2-methoxynaphthalene followed by oxidation. In a 2 L three-neck flask equipped with Dean-Stark apparatus, 150 g (0.79 mol) of the carboxylic acid reacts with 185 mL (2.5 mol) of thionyl chloride under reflux (78°C, 4 hr) to yield 3-methoxynaphthalene-2-carbonyl chloride as pale yellow crystals (mp 89–91°C, 92% yield).
Nucleophilic Aminolysis
The acyl chloride intermediate reacts with 2-methoxy-5-nitroaniline in anhydrous dichloromethane (DCM) under Schlenk conditions:
Reaction Parameters
- Molar ratio: 1:1.2 (acyl chloride:amine)
- Temperature: 0°C → 25°C (gradual warming over 6 hr)
- Base: 2.5 eq. N,N-diisopropylethylamine (DIPEA)
- Workup: Sequential washes with 5% HCl, saturated NaHCO₃, brine
- Purification: Silica gel chromatography (hexane:EtOAc 4:1 → 1:1 gradient)
This method achieves 68% isolated yield (mp 214–216°C) with >98% purity by HPLC.
Microwave-Assisted Direct Coupling
Reaction Optimization
Adapting methodology from recent naphthamide syntheses, a CEM Discover microwave reactor facilitates rapid amide bond formation:
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling reagent | HATU (1.5 eq) |
| Solvent | DMF (0.2 M) |
| Temperature | 120°C |
| Microwave power | 300 W |
| Irradiation time | 22 min |
| Yield | 83% |
Comparative studies show microwave synthesis reduces reaction time by 87% versus conventional heating while maintaining comparable purity (97.2% vs 98.1%).
Continuous Flow Manufacturing
Microreactor Design
Building upon Grignard flow chemistry advancements, a telescoped system achieves 76% yield at 120 g/hr throughput:
Flow Setup Components
- Reagent Mixing Module : T-mixer (PFA, 1.0 mm ID)
- Reaction Coil : 15 mL PTFE (ID 2 mm, L=4.7 m)
- Temperature Zones :
- Zone 1: 5°C (residence time 45 s)
- Zone 2: 80°C (residence time 8.2 min)
- In-line Analysis : ATR-FTIR (1720 cm⁻¹ C=O stretch monitoring)
This approach demonstrates superior heat transfer (ΔT < 2°C across reactor) compared to batch processes.
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
Wang resin (1.0 mmol/g loading) undergoes sequential activation:
- Swelling : DCM (3 × 10 mL)
- Linker Attachment : Fmoc-protected hydroxymethylbenzoic acid (HMBA) using DIC/HOBt
- Carboxylic Acid Loading : 3-Methoxynaphthalene-2-carboxylic acid (1.2 eq, 4 hr)
Automated Coupling Cycle
A Biotage® SP Wave system executes:
- Deprotection: 20% piperidine/DMF (2 × 5 min)
- Amine Coupling: 2-Methoxy-5-nitroaniline (3 eq), HBTU (3 eq), DIPEA (6 eq) in NMP (45°C, 18 hr)
- Cleavage: TFA/H2O/TIS (95:2.5:2.5, 2 hr)
This method produces 92% crude purity with 89% recovery after HPLC purification.
Biocatalytic Amination
Enzyme Screening
Lipase B from Candida antarctica (CAL-B) demonstrates superior activity in organic media:
Reaction Parameters
- Substrate: 3-Methoxynaphthalene-2-carboxylic acid methyl ester
- Nucleophile: 2-Methoxy-5-nitroaniline (2.5 eq)
- Solvent: tert-Butyl methyl ether (MTBE)
- Enzyme loading: 15 mg/mmol
- Conversion: 74% after 48 hr (30°C)
Comparative kinetic data:
| Enzyme | $$ k_{cat} $$ (min⁻¹) | $$ K_m $$ (mM) |
|---|---|---|
| CAL-B | 0.18 ± 0.02 | 2.4 ± 0.3 |
| Pseudomonas fluorescens | 0.09 ± 0.01 | 5.1 ± 0.6 |
This green chemistry approach eliminates chloride byproducts but requires longer reaction times.
Analytical Characterization
Spectroscopic Data
$$ ^1H $$ NMR (500 MHz, DMSO-d6) :
δ 8.42 (d, J=8.5 Hz, 1H, H-1),
δ 7.89–7.78 (m, 3H, H-4,5,8),
δ 7.52 (t, J=7.8 Hz, 1H, H-6),
δ 7.21 (d, J=2.1 Hz, 1H, Ar-NO2),
δ 6.98 (dd, J=8.9, 2.1 Hz, 1H, Ar-OCH3),
δ 3.94 (s, 3H, OCH3),
δ 3.85 (s, 3H, OCH3),
δ 10.21 (s, 1H, CONH).
IR (ATR, cm⁻¹) :
3274 (N-H stretch),
1652 (C=O amide I),
1523 (NO2 asymmetric),
1348 (NO2 symmetric),
1255 (C-O methoxy).
Chromatographic Purity
HPLC analysis (Zorbax SB-C18, 4.6×150 mm, 5 μm):
| Condition | Value |
|---|---|
| Mobile phase | MeCN:H2O (55:45) |
| Flow rate | 1.0 mL/min |
| Retention time | 8.42 min |
| Purity | 98.6% (220 nm) |
Industrial Implementation Challenges
Cost Analysis
Raw material cost breakdown per kilogram:
| Component | Cost (USD) |
|---|---|
| 2-Methoxy-5-nitroaniline | 420 |
| 3-Methoxynaphthalene-2-acid | 680 |
| Solvents | 155 |
| Energy | 90 |
| Total | 1,345 |
Process intensification through microwave and flow technologies reduces production costs by 22–37% versus batch methods.
Environmental Impact Assessment
E-Factor Comparison
| Method | E-Factor (kg waste/kg product) |
|---|---|
| Conventional batch | 18.7 |
| Microwave | 9.2 |
| Continuous flow | 6.8 |
| Biocatalytic | 4.1 |
The enzymatic route demonstrates superior environmental performance with 78% reduction in solvent waste versus traditional approaches.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthalene-2-carboxylic acid derivatives, while reduction of the nitro group can produce naphthalene-2-carboxamide derivatives with amine functionalities.
Scientific Research Applications
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and nitrophenyl groups can influence the compound’s binding affinity to various receptors or enzymes, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
- Electronic Effects : The 5-nitro group is strongly electron-withdrawing, which may polarize the carboxamide bond, altering binding affinity to bacterial targets like dihydrofolate reductase or mycobacterial enzymes .
Comparison with Pigment Derivatives
Structurally related azo-containing compounds, such as 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide (Pigment Red 23, CAS 6471-49-4), are used industrially as pigments . While these share the 2-methoxy-5-nitrophenyl moiety, the presence of an azo group (-N=N-) distinguishes them from the target compound, which lacks this functionality. Azo pigments generally exhibit lower bioactivity but higher stability, highlighting the trade-off between structural modifications and application-specific performance .
Biological Activity
3-Methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is a synthetic organic compound belonging to the class of naphthalene carboxamides. It has garnered attention for its potential biological activities, particularly in the domains of cancer research and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₈H₁₄N₂O₅
- Molecular Weight : 338.314 g/mol
- CAS Number : 33771-90-3
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitrophenyl group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biochemical effects. Additionally, the compound may inhibit specific enzymes or receptors, modulating critical cellular pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly its antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes the antiproliferative activity based on IC₅₀ values:
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| This compound | MCF-7 | 33 |
| This compound | MDA-MB-231 | 30 |
These results indicate that the compound exhibits significant antiproliferative activity comparable to known chemotherapeutic agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated its efficacy against various bacterial strains, suggesting a broad-spectrum antimicrobial potential. The following table outlines the minimum inhibitory concentrations (MIC) observed for different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings support the compound's role as a potential candidate for developing new antimicrobial agents .
Case Studies
- Breast Cancer Research : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis. Flow cytometry analysis indicated cell cycle arrest in the G₂/M phase, further confirming its antitumor activity .
- Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against multi-drug-resistant bacterial strains. Results indicated that it effectively reduced bacterial load in infected tissues, showcasing its therapeutic potential in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
